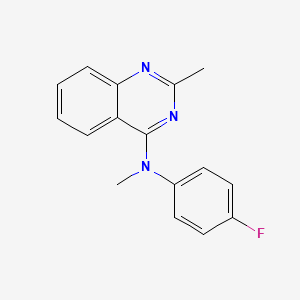
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine typically involves the condensation of appropriate aniline derivatives with quinazoline precursors. One common method includes the reaction of 4-fluoroaniline with 2,4-dimethylquinazoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
科学研究应用
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer properties, particularly in targeting tyrosine kinases involved in cancer cell proliferation
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell growth and survival . This inhibition can result in reduced tumor growth and increased cancer cell apoptosis.
相似化合物的比较
Afatinib: A related compound that also targets tyrosine kinases and is used for treating various cancers.
Uniqueness: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other quinazoline derivatives.
属性
CAS 编号 |
827031-62-9 |
|---|---|
分子式 |
C16H14FN3 |
分子量 |
267.30 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H14FN3/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,1-2H3 |
InChI 键 |
GIMUSHRRSQOELU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














